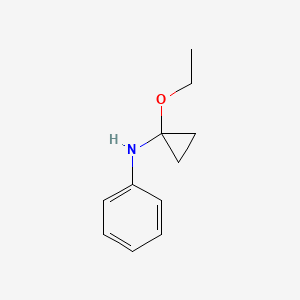

Benzenamine, N-(1-ethoxycyclopropyl)-

Description

Benzenamine, N-(1-ethoxycyclopropyl)- (CAS: Not explicitly provided; structurally related to compounds in ) is a substituted aniline derivative featuring an ethoxy-substituted cyclopropane ring attached to the nitrogen atom. Its synthesis involves reacting 1-ethoxy-1-trimethylsilylcyclopropane with phosphorus tribromide, followed by condensation with aniline in the presence of triethylamine . The product is purified via flash chromatography, yielding a pale-yellow oil. This compound is notable for its cyclopropane ring, which introduces steric strain and electronic effects that influence reactivity and stability.

Properties

CAS No. |

112033-32-6 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(1-ethoxycyclopropyl)aniline |

InChI |

InChI=1S/C11H15NO/c1-2-13-11(8-9-11)12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |

InChI Key |

FVTRRTPUTRTAIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CC1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(1-ethoxycyclopropyl)- typically involves the reaction of benzenamine with an ethoxycyclopropyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of benzenamine attacks the electrophilic carbon of the ethoxycyclopropyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1-ethoxycyclopropyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxycyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenamine derivatives, while reduction can produce simpler amine compounds.

Scientific Research Applications

Benzenamine, N-(1-ethoxycyclopropyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(1-ethoxycyclopropyl)- involves its interaction with various molecular targets. The nitrogen atom in the amine group can act as a nucleophile, participating in various chemical reactions. The ethoxycyclopropyl group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzenamine, N-(1-ethoxycyclopropyl)- with structurally or functionally related aniline derivatives:

Key Comparative Insights:

Structural and Electronic Effects: Cyclopropane Ring: Compounds with cyclopropane (e.g., N-(1-ethoxycyclopropyl)aniline) exhibit ring strain, enhancing reactivity in ring-opening or functionalization reactions compared to non-cyclic analogs like N-isopropylaniline .

Synthetic Complexity :

- Cyclopropane-containing anilines (e.g., N-(1-ethoxycyclopropyl)aniline) require multi-step syntheses involving specialized reagents (e.g., PBr₃, TMS-protected intermediates), whereas simpler alkylated anilines (e.g., N-isopropylaniline) are synthesized via direct alkylation .

Applications :

- Biochemical Relevance : N-(1-Ethoxycyclopropyl)aniline is studied for cytochrome P450 interactions, while pendimethalin (a nitroaniline) is agrochemical .

- Industrial Use : Bulky derivatives like ODPA serve as antioxidants, whereas smaller analogs (e.g., N-cyclopropylaniline) may act as intermediates in drug synthesis .

Stability and Reactivity: Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions, limiting stability compared to non-cyclic analogs. For example, ODPA’s bulky substituents enhance thermal stability .

Research Findings and Data

- Metabolic Studies: N-(1-Ethoxycyclopropyl)aniline undergoes cytochrome P450-mediated N-dealkylation, producing cyclopropanone derivatives, which are precursors to bioactive molecules like coprine alkaloids .

- Thermochemical Data : Nitrone derivatives of anilines (e.g., N-phenylmethylene benzenamine N-oxide) exhibit bond dissociation enthalpies (N–O) of ~200 kJ/mol, comparable to azoxy compounds but lower than cyclopropane-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.